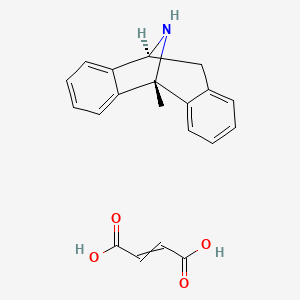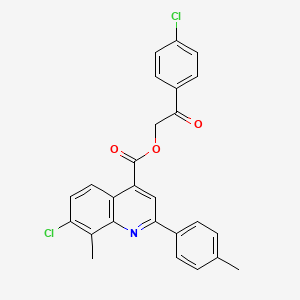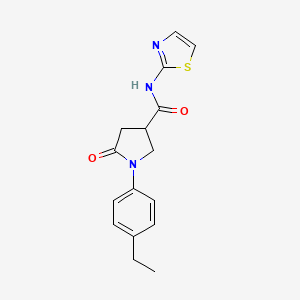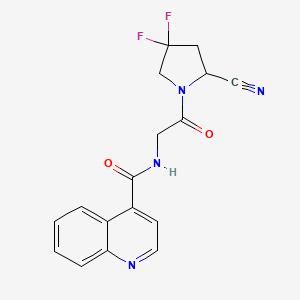![molecular formula C21H14BrNO6 B12460663 4-(4-{[(4-Bromophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12460663.png)
4-(4-{[(4-Bromophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-BROMOBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a bromobenzamido group and a phenoxy group attached to a benzene ring with two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-BROMOBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzoic acid with 4-aminophenol to form 4-(4-bromobenzamido)phenol. This intermediate is then reacted with phthalic anhydride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-BROMOBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-BROMOBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism by which 4-[4-(4-BROMOBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. The bromobenzamido group can form hydrogen bonds with target molecules, while the phenoxy group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene-4,4’-dicarboxylic acid: Similar in structure but contains an azo group instead of a bromobenzamido group.
Phthalic acid: A simpler compound with two carboxylic acid groups attached to a benzene ring.
Isophthalic acid: Similar to phthalic acid but with carboxylic acid groups in different positions on the benzene ring.
Uniqueness
4-[4-(4-BROMOBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID is unique due to the presence of both a bromobenzamido group and a phenoxy group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
Eigenschaften
Molekularformel |
C21H14BrNO6 |
|---|---|
Molekulargewicht |
456.2 g/mol |
IUPAC-Name |
4-[4-[(4-bromobenzoyl)amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C21H14BrNO6/c22-13-3-1-12(2-4-13)19(24)23-14-5-7-15(8-6-14)29-16-9-10-17(20(25)26)18(11-16)21(27)28/h1-11H,(H,23,24)(H,25,26)(H,27,28) |
InChI-Schlüssel |
VNAGWPDGWQJRJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,5-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460598.png)
![2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B12460611.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12460620.png)
![(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12460628.png)

![7,9a-dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one](/img/structure/B12460634.png)

![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide](/img/structure/B12460641.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B12460653.png)



